molecular formula C11H20O3 B14264771 Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester CAS No. 137708-17-9

Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester

Cat. No.: B14264771
CAS No.: 137708-17-9
M. Wt: 200.27 g/mol
InChI Key: DJCMPWRFELDGPU-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester is an organic compound with the molecular formula C10H18O3 It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the second position and a keto group at the third position, with an ester linkage to a 1-ethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid, 2-methyl-3-oxo- is reacted with 1-ethylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, further driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

Major Products Formed

    Hydrolysis: Pentanoic acid, 2-methyl-3-oxo- and 1-ethylpropanol.

    Reduction: Pentanoic acid, 2-methyl-3-hydroxy-, 1-ethylpropyl ester.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as esters are common substrates for esterases and lipases.

    Industry: Used in the production of fragrances and flavors due to its potential aromatic properties.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester largely depends on its chemical reactivity. In biological systems, esterases and lipases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. The keto group can participate in various biochemical reactions, including reduction and oxidation, influencing the compound’s overall reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 2-methylpropyl ester: Lacks the keto group at the third position.

    Pentanoic acid, 3-oxo-, methyl ester: Has a methyl ester group instead of a 1-ethylpropyl ester group.

    Pentanoic acid, 4-oxo-, 2-methylpropyl ester: Has the keto group at the fourth position instead of the third.

Uniqueness

Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester is unique due to the combination of a keto group at the third position and an ester linkage to a 1-ethylpropyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.

Properties

CAS No.

137708-17-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

pentan-3-yl 2-methyl-3-oxopentanoate

InChI

InChI=1S/C11H20O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-9H,5-7H2,1-4H3

InChI Key

DJCMPWRFELDGPU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C(C)C(=O)CC

Origin of Product

United States

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